BUDIODARONE

説明

Historical Context of Amiodarone (B1667116) Analogue Development for Antiarrhythmic Applications

The development of amiodarone analogues has been a key focus of cardiovascular pharmacology for decades. nih.gov Amiodarone itself was first synthesized in 1961 and was initially investigated as a treatment for angina. wikipedia.orgnih.gov Its potent antiarrhythmic properties were discovered later, leading to its widespread use for a variety of cardiac dysrhythmias. nih.gov However, the clinical utility of amiodarone has always been hampered by its significant pharmacokinetic drawbacks, including a very long and variable elimination half-life (ranging from 35 to 68 days), a large volume of distribution, and a propensity for accumulating in tissues, which can lead to adverse effects involving the thyroid, lungs, and liver. wikipedia.orgahajournals.orgdroracle.ai

These limitations spurred the development of numerous amiodarone analogues with the goal of retaining its therapeutic benefits while improving its pharmacokinetic and safety profile. One of the most well-known of these is dronedarone (B1670951), a non-iodinated analogue designed to reduce the risk of thyroid-related side effects. nih.gov Other research efforts have focused on creating short-acting amiodarone analogues, such as ATI-2001, for acute settings. nih.govcapes.gov.br The overarching theme in the development of these analogues has been the modification of amiodarone's chemical structure to alter its metabolism and reduce its accumulation in the body. nih.gov

Strategic Rationale for Budiodarone's Design in Mitigating Pharmacokinetic Limitations of Predecessors

The design of this compound is a prime example of rational drug design aimed at overcoming the specific pharmacokinetic hurdles of amiodarone. The key structural difference in this compound is the introduction of a sec-butyl acetate (B1210297) side chain at the 2-position of the benzofuran (B130515) moiety. wikipedia.org This ester linkage is the critical modification that allows for a different metabolic pathway compared to amiodarone. ahajournals.orgoup.com

Unlike amiodarone, which is primarily metabolized by hepatic cytochrome P450 enzymes, this compound is rapidly hydrolyzed by tissue and plasma esterases. researchgate.netahajournals.org This esterase-mediated metabolism results in a significantly shorter half-life of approximately 7 hours, a stark contrast to the weeks to months-long half-life of amiodarone. wikipedia.orgnih.gov This rapid metabolism and clearance are intended to prevent the tissue accumulation that is a major contributor to the toxicity associated with long-term amiodarone use. wikipedia.org By maintaining the core structure responsible for the multi-ion channel blocking activity, this compound is designed to exhibit a similar electrophysiological profile to amiodarone, thereby preserving its antiarrhythmic efficacy. researchgate.netahajournals.org

Research Findings on this compound

Clinical research on this compound has demonstrated its potential as an effective antiarrhythmic agent. Preliminary studies have shown that this compound can significantly reduce the burden of atrial fibrillation (AF). ahajournals.orgnih.gov

In a phase II clinical trial known as the PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) study, patients with paroxysmal AF were randomized to receive placebo or one of three different doses of this compound. ahajournals.org The study found a dose-dependent reduction in AF burden, with the higher doses showing a statistically significant decrease compared to placebo. nih.govnih.gov Specifically, the 400 mg and 600 mg twice-daily doses were associated with the most significant reductions in AF burden. wikipedia.orgnih.gov

| Dose (BID) | Median Reduction in Atrial Fibrillation Burden |

|---|---|

| 400 mg | 54.4% |

| 600 mg | 75% |

Furthermore, a preliminary study involving six female patients with paroxysmal AF and implanted pacemakers showed that this compound effectively reduced the mean AF burden across all tested doses (200 mg, 400 mg, 600 mg, and 800 mg twice daily). nih.govnih.gov

| Treatment | Mean Atrial Fibrillation Burden (AFB) (%) |

|---|---|

| Baseline | 20.3 |

| 200 mg bid | 5.2 |

| 400 mg bid | 5.2 |

| 600 mg bid | 2.8 |

| 800 mg bid | 1.5 |

Pharmacokinetic Profile Comparison

The strategic design of this compound has resulted in a markedly different pharmacokinetic profile when compared to its parent compound, amiodarone.

| Pharmacokinetic Parameter | This compound | Amiodarone |

|---|---|---|

| Metabolism | Rapidly metabolized by plasma and tissue esterases | Extensively metabolized in the liver by CYP3A4 |

| Half-life | Approximately 7 hours | 35-68 days (up to 100 days in some cases) |

| Bioavailability | Not extensively documented in publicly available literature | Variable, ranging from 22% to 88% |

| Tissue Accumulation | Designed to have minimal tissue accumulation | High degree of tissue accumulation |

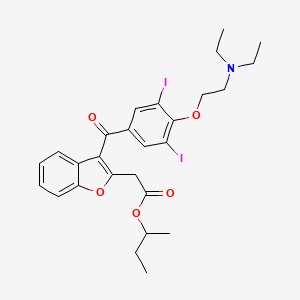

Structure

2D Structure

3D Structure

特性

IUPAC Name |

butan-2-yl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOSVKYCXLTVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31I2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949816 | |

| Record name | Butan-2-yl (3-{4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl}-1-benzofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270587-33-2 | |

| Record name | ATI 2042 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0270587332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-2-yl (3-{4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl}-1-benzofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Molecular Structure Elucidation of Budiodarone

Detailed Synthetic Pathways and Methodological Considerations

The synthesis of Budiodarone, chemically named [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate, involves a multi-step process that builds upon the core structure of a benzofuran (B130515) ring. libretexts.org While specific proprietary details of its commercial synthesis by companies such as Ricerca Biosciences are not fully disclosed in publicly available literature, the synthetic strategy can be inferred from related chemical literature and patents concerning analogous compounds. nih.gov

A plausible synthetic route commences with the formation of the benzofuran backbone. Various methods for the synthesis of substituted benzofurans have been reported, often involving the cyclization of appropriately substituted phenols or salicylaldehydes. nih.govnih.gov A key intermediate for the synthesis of the main benzofuran core of this compound is 2-butyl-3-(4-hydroxy-3,5-diiodo-benzoyl) benzofuran. A patented method for the synthesis of this intermediate involves a three-step process:

Formation of 2-butylbenzofuran (B1266229): This is achieved through the reflux reaction of a 2-alkyl halohexanoic acid ester with salicylaldehyde (B1680747) in the presence of an acid-binding agent.

Friedel-Crafts Acylation and Demethylation: The 2-butylbenzofuran then undergoes a Friedel-Crafts acylation with p-methoxybenzoyl chloride in a suitable solvent with a catalyst, followed by demethylation to yield 2-butyl-3-(4-hydroxybenzoyl) benzofuran.

Iodination: The final step for this key intermediate is the reflux reaction of 2-butyl-3-(4-hydroxybenzoyl) benzofuran with iodine in the presence of an oxidant and an acid-binding agent to produce 2-butyl-3-(4-hydroxy-3,5-diiodo-benzoyl) benzofuran. organicchemistrydata.org

The subsequent steps to arrive at this compound would involve the etherification of the phenolic hydroxyl group and the introduction of the ester side chain at the 2-position of the benzofuran ring. The etherification would likely involve the reaction of the iodinated benzofuran intermediate with a suitable 2-(diethylamino)ethyl halide.

The final key transformation is the introduction of the (S)-sec-butyl acetate (B1210297) group at the 2-position of the benzofuran. This would likely be achieved through a two-step process: first, the introduction of an acetic acid moiety, followed by esterification with (S)-sec-butanol. The stereospecificity of this step is crucial for the final compound's activity. The synthesis of chiral sec-butyl acetate can be achieved through the esterification of sec-butanol with acetic anhydride. wikipedia.org The final drug substance is typically prepared as a tartrate salt. nih.gov

Characterization of this compound's Stereochemical Configuration

The stereochemistry of this compound is a critical aspect of its molecular structure, with a single chiral center located at the second carbon of the sec-butyl group in the ester moiety. The specific stereoisomer used in the pharmaceutical formulation is the (S)-enantiomer. nih.gov The designation (S) is based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the four substituents attached to the chiral carbon.

The stereospecific synthesis of the (S)-enantiomer is a key consideration in the manufacturing process to ensure the desired pharmacological properties and to avoid any potential differential effects of the (R)-enantiomer. The use of enantiomerically pure (S)-sec-butanol during the esterification step is a likely strategy to achieve the desired stereochemical configuration in the final this compound molecule.

The confirmation of the stereochemical configuration of this compound would typically be carried out using techniques such as chiral chromatography or polarimetry, which can distinguish between enantiomers based on their differential interaction with a chiral stationary phase or their rotation of plane-polarized light, respectively.

Structural Elucidation of Key Intermediates and Final Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons on the benzofuran and diiodophenyl rings, the methylene (B1212753) protons of the diethylaminoethoxy chain, and the protons of the sec-butyl group, including the chiral methine proton. The chemical shifts and coupling patterns of these protons would provide detailed information about their chemical environment and neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and ester groups, and the carbons of the aromatic rings and aliphatic chains.

While specific, publicly available NMR spectra for this compound are scarce, data for related benzofuran and amiodarone-like structures can provide a basis for expected chemical shifts. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve cleavage at the ester linkage, the ether linkage, and within the diethylaminoethyl side chain, providing further confirmation of the molecule's structure.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable crystal of this compound or its tartrate salt can be obtained, X-ray crystallography would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral center, confirming the (S)-configuration. While specific crystallographic data for this compound is not widely published, the crystal structures of related compounds like amiodarone (B1667116) hydrochloride have been determined, providing a reference for the general conformation of this class of molecules. researchgate.netmdpi.com

Below are interactive tables summarizing the key chemical entities and their properties.

Table 1: Key Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| Salicylaldehyde | Starting material for benzofuran synthesis |

| 2-Alkyl halohexanoic acid ester | Reactant for benzofuran formation |

| p-Methoxybenzoyl chloride | Acylating agent in Friedel-Crafts reaction |

| 2-Butyl-3-(4-hydroxy-3,5-diiodo-benzoyl) benzofuran | Key intermediate |

| (S)-sec-Butanol | Chiral alcohol for esterification |

| This compound | Final active pharmaceutical ingredient |

Table 2: Spectroscopic Data (Hypothetical/Expected)

| Technique | This compound - Expected Key Signals |

|---|---|

| ¹H NMR | Aromatic protons (benzofuran, diiodophenyl), -OCH₂CH₂N- protons, sec-butyl protons (including chiral -CH-), ethyl protons of diethylamino group. |

| ¹³C NMR | Carbonyl carbons (ketone, ester), aromatic carbons, aliphatic carbons of side chains. |

| Mass Spec | Molecular ion peak (M+), fragments corresponding to loss of sec-butoxycarbonylmethyl group, diethylaminoethoxy group, and other characteristic cleavages. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Amiodarone |

| Salicylaldehyde |

| 2-Alkyl halohexanoic acid ester |

| p-Methoxybenzoyl chloride |

| 2-Butyl-3-(4-hydroxy-3,5-diiodo-benzoyl) benzofuran |

| 2-Butyl-3-(4-hydroxybenzoyl) benzofuran |

| 2-Butylbenzofuran |

| (S)-sec-Butanol |

| sec-Butyl acetate |

Molecular Mechanisms of Action: Preclinical Investigations of Budiodarone

Modulation of Cardiac Ion Channels: Multi-channel Blocking Profile

Budiodarone is characterized by its multi-channel blocking capability, a feature it shares with amiodarone (B1667116). ahajournals.org Animal studies have established that its electrophysiological activity includes the inhibition of key ion channels responsible for the cardiac action potential. nih.gov This broad-spectrum activity gives it properties of all four Vaughan Williams antiarrhythmic classes. The compound demonstrates a balanced inhibition of sodium, potassium, and calcium channels. medchemexpress.commedchemexpress.com This multifaceted approach is central to its antiarrhythmic effects, as it modulates various phases of the cardiac action potential. wikipedia.org

Inhibition Kinetics and Selectivity of Sodium Channels (NaV)

Preclinical evidence indicates that this compound inhibits cardiac sodium channels. wikipedia.orgmedchemexpress.com This action, characteristic of Class I antiarrhythmic agents, leads to a decrease in the influx of sodium ions into cardiomyocytes during the rapid depolarization phase (Phase 0) of the action potential. wikipedia.org In animal models, administration of this compound resulted in delayed intra-atrial and intra-ventricular conduction, a hallmark of sodium channel blockade. researchgate.net The inhibition of NaV channels is reported to be comparable to that of amiodarone, suggesting a similar mechanism of slowing conduction velocity. nih.gov This effect contributes to an increase in the cardiac excitation threshold. ahajournals.org

Interaction with Voltage-Gated Calcium Channels (CaV)

This compound also exerts an inhibitory effect on voltage-gated L-type calcium channels. nih.govmedchemexpress.com This blockade reduces the influx of calcium into the myocardial cells during the plateau phase (Phase 2) of the action potential. wikipedia.org The consequence of this action is a decrease in intracellular calcium, which can modulate cardiac contractility. wikipedia.org This calcium channel blocking activity aligns with the properties of Class IV antiarrhythmic agents and contributes to the compound's comprehensive electrophysiological profile.

Effects on Cardiac Action Potential Dynamics in Isolated Myocardial Preparations

The multi-channel blockade by this compound translates into significant modifications of the cardiac action potential's shape and duration in isolated myocardial tissues. These changes are fundamental to its ability to suppress arrhythmias.

Analysis of Action Potential Duration (APD) and Monophasic Action Potential Duration at 90% Repolarization (MAPD90)

A direct consequence of this compound's potent potassium channel inhibition is the prolongation of the action potential duration (APD). ahajournals.org Preclinical ventricular studies have specifically noted that this compound increases the monophasic action potential duration at 90% repolarization (MAPD90). wikipedia.orgnih.gov This lengthening of the repolarization phase is a key mechanism for terminating and preventing re-entrant arrhythmias by increasing the wavelength of the cardiac impulse. The effect on MAPD90 is a critical component of its Class III activity. wikipedia.org

| Parameter | Observed Effect in Preclinical Models | Underlying Mechanism |

|---|---|---|

| Action Potential Duration (APD) | Prolonged | Inhibition of potassium channels (e.g., IKr, IKs) wikipedia.orgahajournals.org |

| Monophasic Action Potential Duration at 90% Repolarization (MAPD90) | Increased | Primary effect of potassium channel blockade wikipedia.orgnih.gov |

Impact on Effective Refractory Period (ERP)

This compound has been shown to increase the effective refractory period (ERP) in myocardial tissue, particularly in the atria. wikipedia.orgnih.gov The ERP is the interval during which a new action potential cannot be initiated. By prolonging the APD, this compound effectively lengthens the ERP. ahajournals.org Animal studies have demonstrated that this compound produces an increase in both left and right atrial refractoriness, an effect comparable to that seen with amiodarone. nih.gov This prolongation of the refractory period is crucial for preventing the initiation and maintenance of tachyarrhythmias, as it reduces the ability of the myocardium to sustain a rapid and chaotic rhythm. ahajournals.org

| Myocardial Tissue | Effect on Effective Refractory Period (ERP) | Significance |

|---|---|---|

| Atrial Myocardium | Increased wikipedia.orgnih.gov | Key mechanism for suppression of atrial arrhythmias |

| Ventricular Myocardium | Prolonged (inferred from APD prolongation) | Contributes to broad antiarrhythmic activity |

Influence on Cardiac Conduction Intervals in Preclinical Models (e.g., St-A, A-H intervals)

Preclinical investigations in animal models have demonstrated that this compound exerts a notable influence on cardiac conduction intervals. Specifically, studies have shown that this compound leads to an increase in both the stimulus-to-atrium (St-A) and the atrium-to-His (A-H) intervals. nih.govresearchgate.net The prolongation of the St-A interval suggests a delay in intra-atrial conduction, while an extended A-H interval indicates a slowing of conduction through the atrioventricular (AV) node. researchgate.net

These effects on cardiac conduction are critical to the antiarrhythmic potential of the compound. By slowing conduction velocity in the atria and the AV node, this compound can interrupt or prevent the re-entrant circuits that are often the underlying mechanism of various tachyarrhythmias. The observed increase in these intervals is a key component of its electrophysiological profile and aligns with its classification as a multichannel blocking agent.

Interactive Data Table: Effect of this compound on Cardiac Conduction Intervals in Preclinical Models

| Parameter | Effect | Implication |

| St-A Interval | Increased nih.govresearchgate.net | Delay in intra-atrial conduction |

| A-H Interval | Increased nih.govresearchgate.net | Slowing of AV nodal conduction |

Comparative Electrophysiological Profiling with Amiodarone in In Vitro Systems

This compound was designed as an analog of amiodarone, and preclinical in vitro studies have established that it shares a comparable electrophysiological profile. nih.govresearchgate.net Like amiodarone, this compound exhibits multi-ion channel blocking properties, affecting sodium, potassium, and calcium channels. nih.gov This broad-spectrum activity contributes to its classification across multiple Vaughan Williams classes.

In vitro assessments have confirmed that this compound's inhibition of key cardiac ion channels is comparable to that of amiodarone. nih.gov This includes effects on the rapid and slow components of the delayed rectifier potassium current (IKr and IKs), the fast sodium current (INa), and the L-type calcium current (ICa,L). The balanced nature of this multichannel blockade is a significant feature, as it is believed to contribute to the antiarrhythmic efficacy while potentially mitigating some of the proarrhythmic risks associated with more selective ion channel blockers.

While direct, publicly available quantitative data such as IC50 values from head-to-head in vitro comparative studies are limited, the qualitative evidence from preclinical investigations consistently points to a similar mechanism and spectrum of electrophysiological effects between this compound and amiodarone. nih.govresearchgate.net

Interactive Data Table: Comparative In Vitro Electrophysiological Profile

| Ion Channel | This compound Effect | Amiodarone Effect | Comparative Potency |

| Sodium (Na+) Channels | Inhibition nih.gov | Inhibition nih.gov | Comparable nih.gov |

| Potassium (K+) Channels | Inhibition nih.gov | Inhibition nih.gov | Comparable nih.gov |

| Calcium (Ca2+) Channels | Inhibition nih.gov | Inhibition nih.gov | Comparable nih.gov |

Structure Activity Relationship Sar and Structural Optimization of Budiodarone Analogues

Identification of Essential Pharmacophoric Elements for Antiarrhythmic Activity

The antiarrhythmic activity of Budiodarone, much like its predecessor amiodarone (B1667116), is attributed to a specific combination of structural features that constitute its pharmacophore. A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is essential for its biological activity. For this compound and its analogues, the key pharmacophoric elements responsible for their multi-ion channel blocking effects have been identified through extensive SAR studies. scirp.orgscirp.org

The spatial arrangement of these three components—the benzofuran (B130515) core, the diiodobenzoyl group, and the tertiary amine—creates a molecule with the ability to inhibit sodium, potassium, and calcium channels, a hallmark of amiodarone and its analogues. oup.comwikipedia.org

Systematic Analysis of Benzofuran Moiety Substitutions on Channel Affinity and Selectivity

The benzofuran moiety of this compound offers a prime location for structural modifications to fine-tune the compound's pharmacological properties. The substitution at the C-2 position of the benzofuran ring has been a major focus of research, as it directly influences the drug's metabolic stability and, consequently, its duration of action.

In this compound, the n-butyl group of amiodarone is replaced with a sec-butyl acetate (B1210297) side chain. wikipedia.org This ester-containing substituent is the cornerstone of this compound's design as a "soft drug," a compound that is active but readily metabolized to an inactive form. While specific quantitative data on a wide range of substitutions at this position for this compound itself is limited in publicly available literature, the principles of soft drug design and SAR studies on related amiodarone analogues provide valuable insights. The introduction of an ester group at this position renders the molecule susceptible to hydrolysis by plasma and tissue esterases, leading to rapid inactivation and a significantly shorter half-life compared to amiodarone. nih.gov

The following table illustrates the conceptual impact of substitutions at the C-2 position of the benzofuran ring based on the principles of amiodarone analogue research.

| Substituent at C-2 of Benzofuran | Anticipated Effect on Metabolism | Potential Impact on Channel Affinity | Rationale |

| n-Butyl (as in Amiodarone) | Slow, primarily CYP450-mediated | High | Lipophilic side chain contributes to high affinity and long half-life. |

| sec-Butyl Acetate (as in this compound) | Rapid, esterase-mediated hydrolysis | Maintained | The core pharmacophore is preserved, while the ester linkage allows for rapid inactivation. |

| Methyl Acetate | Very Rapid, esterase-mediated hydrolysis | Potentially Reduced | Shorter alkyl chain might slightly alter the interaction with the binding pocket. scirp.org |

| Long-chain Alkyl Esters | Variable, dependent on esterase specificity | Potentially Altered | The size and lipophilicity of the ester group can influence both metabolic stability and receptor binding. |

Role of Iodine Substituents in Modulating Electrophysiological Properties

The two iodine atoms on the benzoyl ring are a defining feature of amiodarone and have been retained in the structure of this compound. These halogen substituents are widely recognized as being critical for the potent Class III antiarrhythmic effects, which involve the blockade of the rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG channel. scirp.orgnih.gov This blockade prolongs the action potential duration and the effective refractory period in cardiac tissues, which is a key mechanism for suppressing arrhythmias. numberanalytics.com

The removal of the iodine atoms, as seen in the amiodarone analogue dronedarone (B1670951), results in a compound with a different electrophysiological profile and reduced potency in blocking IKr. scirp.org While dronedarone retains some multi-channel blocking activity, the absence of iodine significantly alters its interaction with potassium channels.

The prevailing hypothesis is that the iodine atoms contribute to the high affinity of the molecule for the hERG channel pore. nih.gov Their size, lipophilicity, and ability to form specific interactions within the channel's binding site are thought to be crucial for potent blockade. While direct comparative studies on iodinated versus non-iodinated versions of this compound are not extensively published, the wealth of data from amiodarone research strongly supports the essential role of the di-iodo substitution for robust Class III activity. nih.govnih.gov

The following table summarizes the established role of iodine in amiodarone analogues and its inferred importance for this compound.

| Structural Feature | Electrophysiological Consequence | Evidence from Amiodarone Analogues |

| Presence of Di-iodo Benzoyl Moiety | Potent IKr (hERG) channel blockade, significant prolongation of action potential duration (Class III effect). | Amiodarone exhibits strong Class III activity. nih.gov |

| Absence of Iodine (e.g., Dronedarone) | Weaker IKr blockade, less pronounced prolongation of action potential duration. | Dronedarone has reduced Class III potency compared to amiodarone. scirp.org |

Investigation of the Ester Linkage and its Influence on Bioactivation and Deactivation Pathways

The introduction of an ester linkage into the this compound structure is a deliberate and pivotal design choice that dictates its metabolic fate. wikipedia.orgnih.gov This chemical feature makes this compound a "soft drug," designed to undergo predictable and rapid metabolic inactivation. The primary deactivation pathway for this compound is hydrolysis of the ester bond by ubiquitous plasma and tissue esterases. researchgate.net This enzymatic cleavage breaks the molecule into inactive, more polar metabolites that are readily eliminated from the body. nih.gov

This rapid, esterase-mediated metabolism is in stark contrast to the metabolic pathway of amiodarone, which relies on the hepatic cytochrome P450 (CYP) enzyme system, a much slower process that contributes to its long half-life and potential for drug-drug interactions. nih.gov By bypassing the CYP450 system for its primary clearance, this compound is designed to have a more predictable pharmacokinetic profile and a lower risk of interactions with other drugs metabolized by these enzymes. researchgate.net

The bioactivation of this compound is the molecule itself, which is designed to be therapeutically active upon administration. The deactivation is the rapid hydrolysis of the ester bond. This is a one-step inactivation process, a key feature of the soft drug design concept.

| Compound | Primary Metabolic Pathway | Key Enzymes Involved | Resulting Half-life |

| Amiodarone | Hepatic oxidation and dealkylation | Cytochrome P450 (e.g., CYP3A4, CYP2C8) | Very long (weeks to months) |

| This compound | Hydrolysis of the ester linkage | Plasma and tissue esterases | Short (approximately 7 hours) wikipedia.org |

Design Principles for Novel this compound Derivatives with Enhanced Therapeutic Indices

The therapeutic index of a drug is a measure of its safety, representing the ratio between the toxic dose and the therapeutic dose. A key objective in the design of novel this compound derivatives is to enhance this therapeutic index, meaning to develop compounds that are more effective at therapeutic doses and less toxic at higher doses. The design principles for achieving this are rooted in the SAR knowledge gained from this compound and other amiodarone analogues.

One primary strategy is the optimization of the "softness" of the molecule. This involves modifying the ester group to control the rate of hydrolysis. For instance, altering the steric and electronic properties of the alcohol or carboxylic acid portion of the ester can modulate its susceptibility to esterase-mediated cleavage. The goal is to achieve a rate of inactivation that is rapid enough to prevent tissue accumulation and long-term toxicity, yet slow enough to allow for a sufficient duration of action with a reasonable dosing interval.

Furthermore, exploration of alternative "soft" functionalities to the ester linkage could be a promising avenue. For example, incorporating other metabolically labile groups that are cleaved by different enzymatic pathways could lead to novel derivatives with unique pharmacokinetic profiles.

Finally, quantitative structure-activity relationship (QSAR) studies and computational modeling are invaluable tools in the design of new derivatives. numberanalytics.comahajournals.orgnih.gov By building predictive models based on the properties of existing compounds, researchers can virtually screen new designs and prioritize the synthesis of those with the highest predicted therapeutic index.

Metabolism and Biotransformation Pathways of Budiodarone: Preclinical Studies

Identification of Primary Metabolic Enzymes and Pathways (e.g., Esterase-Mediated Hydrolysis)

Preclinical research indicates that the primary metabolic pathway for budiodarone is through esterase-mediated hydrolysis. ahajournals.orgresearchgate.net The defining feature of this compound's chemical structure is an ester bond in its side chain. researchgate.netnih.gov This bond is the principal target for metabolic breakdown.

The primary enzymes responsible for this process are plasma and tissue esterases. ahajournals.orgresearchgate.net These enzymes rapidly cleave the ester linkage, a characteristic that distinguishes this compound's metabolism from many other cardiovascular drugs. This rapid hydrolysis is a key factor contributing to this compound's short half-life of approximately 7 hours. wikipedia.orgnih.govnih.gov This metabolic route via esterases, rather than hepatic cytochromes, suggests a lower potential for certain drug-drug interactions. ahajournals.orgresearchgate.net

Characterization of Major Metabolites (e.g., Electrophysiological Activity of ATI-2000)

The metabolic breakdown of this compound results in the formation of several metabolites. The major metabolite identified in preclinical studies is ATI-2000. nih.govresearchgate.net The formation of ATI-2000 occurs following the initial esterase-mediated hydrolysis of the parent compound, this compound (ATI-2042).

A crucial aspect of this compound's design is that its principal metabolite, ATI-2000, is electrophysiologically inactive. nih.govresearchgate.net This is a significant finding from preclinical animal studies, which demonstrated that while this compound itself exhibits multichannel blocking properties similar to amiodarone (B1667116), its major metabolite does not share this activity. nih.govmedchemexpress.com Other metabolites, such as ATI-2100 and ATI-2142, have also been monitored in pharmacokinetic analyses, though ATI-2000 is considered the primary product of biotransformation. nih.gov

Comparative Metabolic Profiling of this compound and Amiodarone: Differences in Enzyme Systems and Metabolic Fates

The metabolic pathways of this compound and amiodarone differ substantially, which accounts for their distinct pharmacokinetic profiles. This compound's structure, featuring a sec-butyl acetate (B1210297) side chain, was intentionally designed for rapid metabolism by esterases. wikipedia.orgahajournals.orgresearchgate.net This leads to a much shorter half-life (around 7 hours) compared to amiodarone's extremely long half-life of 35-68 days. wikipedia.orgnih.gov

In contrast, amiodarone and its primary active metabolite, mono-N-desethylamiodarone (MDEA), undergo complex metabolism primarily involving the hepatic cytochrome P450 (CYP450) enzyme system. nih.govnih.gov This reliance on CYP450 makes amiodarone susceptible to numerous drug-drug interactions. researchgate.netdrugbank.com this compound's primary clearance through esterase hydrolysis largely bypasses the CYP450 system, potentially reducing the risk of such interactions. ahajournals.orgresearchgate.net Furthermore, this compound is not a prodrug of amiodarone, and amiodarone is not a metabolite of this compound. nih.govresearchgate.net

Table 1: Comparative Metabolic Profile

| Feature | This compound (ATI-2042) | Amiodarone |

| Primary Metabolic Pathway | Esterase-mediated hydrolysis ahajournals.orgresearchgate.net | Hepatic metabolism via Cytochrome P450 (CYP450) enzymes nih.govdrugbank.com |

| Primary Enzymes | Plasma and tissue esterases ahajournals.orgresearchgate.net | CYP3A4, CYP2C8 nih.govnih.gov |

| Major Metabolite | ATI-2000 (electrophysiologically inactive) nih.govresearchgate.net | Mono-N-desethylamiodarone (MDEA) (active) nih.gov |

| Half-life | ~7 hours wikipedia.orgnih.gov | 35-68 days wikipedia.orgnih.gov |

| Metabolic Fate | Rapid clearance, cytochrome P450-independent elimination researchgate.netnih.gov | Slow clearance, extensive tissue accumulation, potential for CYP450-mediated drug interactions researchgate.netnih.govdrugbank.com |

In Vitro Metabolite Identification and Profiling Methodologies

The identification and profiling of this compound's metabolites in preclinical studies rely on established in vitro methodologies. These techniques are essential for characterizing the metabolic fate of new chemical entities before extensive in vivo testing.

Standard in vitro systems for metabolite identification include:

Liver Microsomes and S9 Fractions: Preparations such as human liver microsomes (HLMs) and S9 fractions are used to study Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. pharmaron.comresearchgate.net These systems contain a high concentration of drug-metabolizing enzymes like CYP450s and esterases. researchgate.net

Hepatocytes: Primary hepatocytes in culture offer a more complete model, as they contain a full complement of metabolic enzymes and cofactors, allowing for the study of both Phase I and Phase II metabolic pathways and transport mechanisms. nih.govresearchgate.net

Recombinant Enzymes: Using specific recombinant enzymes can help pinpoint exactly which enzyme isoforms are responsible for specific metabolic reactions. nih.gov

The analytical workflow for identifying the resulting metabolites typically involves advanced separation and detection techniques. researchgate.net Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), particularly techniques like LC-tandem mass spectrometry (LC-MS/MS) and time-of-flight (TOF) mass spectrometry, is the preferred method. nih.govnih.govmdpi.com This technology allows for the sensitive detection and structural elucidation of metabolites in complex biological matrices. nih.govyoutube.com

Table 2: Common In Vitro Methodologies for Metabolite Profiling

| Methodology | Description | Application in Drug Metabolism |

| Incubation Systems | ||

| Liver Microsomes | Subcellular fractions containing Phase I enzymes (e.g., CYPs, FMOs) and some Phase II enzymes. pharmaron.com | Used to identify primary metabolic pathways and potential for reactive metabolite formation. pharmaron.comresearchgate.net |

| Hepatocytes | Intact liver cells that provide a more physiologically relevant system with a full range of metabolic enzymes and cofactors. nih.govresearchgate.net | Allows for a comprehensive view of metabolism, including uptake, biotransformation, and efflux. |

| Analytical Techniques | ||

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry separates compounds and fragments them for specific and sensitive detection and quantification. mdpi.comnih.gov | Considered the gold standard for identifying and quantifying known and unknown metabolites in biological samples. mdpi.com |

| HRMS (e.g., Q-TOF) | High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites. nih.govnih.gov | Crucial for the structural elucidation of novel metabolites without reference standards. nih.govyoutube.com |

Pharmacokinetic Modeling of Metabolite Formation and Clearance in Preclinical Species

Pharmacokinetic (PK) modeling in preclinical species is a critical step to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. For this compound, PK models are developed using data from in vitro metabolism studies and in vivo studies in animal models.

These models aim to quantify the rates of formation and clearance of this compound and its major metabolite, ATI-2000. By collecting plasma samples at various time points after administration in preclinical species, concentration-time profiles are generated for both the parent drug and its metabolites. nih.govnih.gov This data allows for the calculation of key PK parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and the fraction of the drug converted to a specific metabolite.

The models help to:

Establish the relationship between the disappearance of the parent drug (this compound) and the appearance of its metabolite (ATI-2000).

Predict steady-state concentrations of both the drug and its metabolites.

Facilitate the extrapolation of pharmacokinetic data from animal species to humans, which is a key component in planning first-in-human studies.

The relatively simple, esterase-driven metabolism of this compound to a single, major inactive metabolite simplifies the pharmacokinetic modeling compared to drugs with more complex metabolic profiles involving multiple active metabolites and enzyme systems. ahajournals.orgnih.gov

Pharmacodynamic Efficacy in Preclinical in Vitro and in Vivo Models of Arrhythmia

In Vitro Electrophysiological Efficacy in Cellular and Tissue Models of Atrial Fibrillation

Budiodarone's mechanism of action at the cellular level is characterized by its broad-spectrum effects on key cardiac ion channels. Preclinical studies have demonstrated that this compound, much like its parent compound amiodarone (B1667116), exhibits inhibitory effects on sodium, potassium, and calcium ion channels. nih.govmedchemexpress.com This multi-channel blockade is fundamental to its antiarrhythmic properties.

The inhibition of potassium channels by this compound results in a decreased efflux of potassium ions during the repolarization phase of the cardiac action potential. wikipedia.org This action effectively prolongs the refractory period of atrial myocytes. wikipedia.org Concurrently, by blocking sodium channels, this compound attenuates the influx of sodium during depolarization. wikipedia.org Its activity on calcium channels leads to a reduction in calcium ion entry, which can modulate cardiac contractility. wikipedia.org

A significant finding from preclinical evaluations is that the primary metabolite of this compound, ATI-2000, is electrophysiologically inactive, suggesting that the observed antiarrhythmic effects are attributable to the parent compound. nih.gov

Table 1: In Vitro Electrophysiological Actions of this compound

| Ion Channel Target | Electrophysiological Effect | Consequence on Atrial Myocytes |

| Potassium Channels | Inhibition of K+ efflux | Prolongation of the refractory period |

| Sodium Channels | Inhibition of Na+ influx | Attenuation of depolarization |

| Calcium Channels | Inhibition of Ca2+ influx | Modulation of intracellular calcium levels |

Antiarrhythmic Effects in Large Animal Models of Atrial Fibrillation Induction and Maintenance (e.g., canine models)

The efficacy of this compound in modulating atrial electrophysiology has been substantiated in large animal models, with canines being a notable species used in preclinical safety and efficacy testing. nih.govresearchgate.net In these models, this compound has been shown to significantly increase the refractory period in both the left and right atria, an effect that is comparable to that of amiodarone. nih.gov

Furthermore, investigations in animal models have revealed that this compound prolongs key cardiac conduction intervals. Specifically, it increases the stimulus-to-atrium (St-A) and atrium-to-bundle of His (A-H) intervals. nih.gov These findings indicate a direct effect on the conductive pathways of the heart, contributing to its antiarrhythmic potential in the context of atrial fibrillation.

Investigation of Ventricular Antiarrhythmic Activity in Preclinical Models

Preclinical animal studies have also explored the effects of this compound on ventricular electrophysiology. The data from these models indicate that this compound exerts a notable influence on ventricular repolarization. nih.gov

A key finding is the drug's ability to increase the Monophasic Action Potential Duration at 90% repolarization (MAPD90). wikipedia.orgnih.gov This prolongation of the action potential duration in the ventricles is a hallmark of Class III antiarrhythmic activity. Additionally, an increase in the QT-interval has been observed in these preclinical models, further supporting its potential role in managing ventricular arrhythmias. wikipedia.orgnih.gov

Dose-Response Characterization of Electrophysiological and Antiarrhythmic Effects in Preclinical Systems

Table 2: Summary of Preclinical Electrophysiological Effects of this compound

| Parameter | Atrial Effect | Ventricular Effect | Dose-Response |

| Refractory Period | Increased | Not specified | Not specified |

| Conduction Intervals | Increased St-A and A-H intervals | Not specified | Not specified |

| Action Potential Duration | Not specified | Increased MAPD90 | Not specified |

| ECG Intervals | Not specified | Increased QT-interval | Not specified |

| Heart Rate | Not specified | Not specified | Dose-dependent decrease |

Advanced Research Perspectives and Methodological Advancements for Budiodarone Research

Application of Computational Chemistry and In Silico Drug Design for Budiodarone Optimization

Computational chemistry and in silico drug design are integral to modern drug discovery, offering cost-effective and time-efficient methods for identifying and optimizing lead compounds. longdom.orgfrontiersin.org These computer-aided drug design (CADD) techniques are pivotal in predicting molecular interactions, pharmacokinetic properties, and potential toxicities before extensive laboratory work is undertaken. longdom.orgnih.gov

This compound itself is a product of rational drug design, conceived as an analogue of amiodarone (B1667116). nih.govmedchemexpress.com The primary structural modification was the introduction of an ester moiety, a change designed to facilitate rapid metabolism by tissue esterases rather than hepatic cytochromes. ahajournals.org This strategic alteration successfully shortened the drug's half-life to approximately 7 hours, a stark contrast to the long and variable half-life of amiodarone, thereby reducing the potential for organ toxicity associated with long-term accumulation. nih.govahajournals.orgmedscape.com

The optimization of a compound like this compound can be further advanced using a variety of in silico methods. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical correlations between the chemical structures of amiodarone analogues and their antiarrhythmic activity. nih.gov Molecular docking simulations can predict how modifications to the this compound structure might alter its binding affinity to various ion channels, including sodium, potassium, and calcium channels, which are its known targets. nih.govmedchemexpress.comnih.gov

Table 1: Computational Methods in Drug Design and Potential Application for this compound Optimization

| Computational Method | Description | Relevance to this compound Optimization |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.gov | To model the interaction of this compound analogues with cardiac ion channels (Na+, K+, Ca2+) and refine structures for enhanced selectivity or potency. |

| QSAR Modeling | Correlates variations in chemical structure with changes in biological activity to predict the activity of new compounds. nih.gov | To predict the antiarrhythmic efficacy of novel this compound derivatives based on their structural features. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand the dynamic behavior of the drug-target complex over time. nih.gov | To analyze the stability of this compound within the binding pockets of ion channels and understand the mechanistic basis of its multi-channel blocking effects. |

| In Silico ADME/T Prediction | Uses computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. frontiersin.org | To screen new this compound modifications for desirable pharmacokinetic profiles (e.g., optimized half-life) and predict potential off-target toxicities early in development. |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanism Elucidation

While this compound's primary mechanism is understood to be mixed ion channel blockade similar to amiodarone, the full spectrum of its cellular and systemic effects can be elucidated through omics technologies. nih.govmedscape.com Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecule metabolites, provide an unbiased, system-wide view of the biological changes induced by a pharmacological agent. nih.govrevespcardiol.org

Integrating these technologies can offer deeper mechanistic insights into this compound's action. For cardiovascular research, proteomics and metabolomics are powerful tools for understanding disease pathophysiology and identifying new biomarkers. revespcardiol.orgrevespcardiol.org

Proteomics: By analyzing protein expression profiles in cardiac tissues or cells treated with this compound, researchers could identify changes in the abundance of ion channels, signaling proteins, or structural proteins that are not direct binding targets but are modulated downstream. This could uncover novel aspects of its antiarrhythmic and potential "upstream" therapeutic effects on cardiac remodeling. revespcardiol.org

Metabolomics: This approach can reveal shifts in cardiac metabolic pathways in response to this compound. nih.gov Since cardiac arrhythmias are often associated with metabolic disturbances, understanding how this compound affects energy substrates and metabolic byproducts could explain additional dimensions of its therapeutic effect and help identify biomarkers of drug response. nih.gov

The combined analysis of the proteome and metabolome can provide a more comprehensive understanding of the drug's mechanism, connecting changes in protein expression to functional alterations in cellular metabolism. mdpi.com

Table 2: Potential Applications of Omics Technologies for this compound Research

| Omics Technology | Potential Insights for this compound |

|---|

| Proteomics | - Identification of downstream protein expression changes in cardiac tissue.

Development of Predictive Preclinical Models for Antiarrhythmic Drug Evaluation

A significant challenge in antiarrhythmic drug development is the translation of preclinical findings to clinical efficacy. nih.gov The evaluation of this compound has been marked by the use of innovative and highly predictive models. Early studies uniquely leveraged the sophisticated data logging capabilities of implanted dual-chamber pacemakers to continuously monitor atrial fibrillation (AF) burden in patients. nih.govnih.gov This methodology allowed for precise quantification of the drug's effect on the frequency and duration of arrhythmic episodes, including asymptomatic ones. nih.gov

The Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging (PASCAL), a Phase II trial, successfully used this model to demonstrate this compound's efficacy. nih.govmedscape.com The study showed a significant, dose-dependent reduction in atrial fibrillation burden. medscape.com

Table 3: Key Findings from the PASCAL Phase II Trial of this compound

| Treatment Group | Median Reduction in AF Burden (vs. Placebo) | Statistical Significance (p-value) |

|---|---|---|

| Placebo | - | - |

| This compound 200 mg BID | 10% (nonsignificant) | >0.05 |

| This compound 400 mg BID | 54% | p = 0.01 |

| This compound 600 mg BID | 74% | p = 0.001 |

Data sourced from Medscape and PubMed abstracts of the PASCAL trial. nih.govmedscape.com

Building on this, future clinical development plans to integrate modern, FDA-approved wearable AF monitoring devices into Phase III trials. appliedclinicaltrialsonline.combiospace.com This evolution represents a shift towards real-world data collection, allowing for the monitoring of safety and effectiveness in a broader patient population. biospace.com Such models enable a more personalized approach, where dosing can be guided by continuous, objective data to find the lowest effective dose for an individual, thereby optimizing the therapeutic window. biospace.combiospace.com

Exploration of this compound in Combination with Other Pharmacological Agents in Preclinical Settings

While this compound has shown promise as a monotherapy, combination therapy is a common strategy for managing complex diseases like atrial fibrillation. nih.govahajournals.org Combining drugs with complementary mechanisms can enhance efficacy and potentially allow for lower doses of individual agents, reducing the risk of side effects. The investigation of antiarrhythmic drug combinations, such as ranolazine (B828) with dronedarone (B1670951), is an active area of research. ahajournals.org

Currently, there is limited published preclinical data on this compound in combination with other pharmacological agents. However, based on its multi-channel blocking mechanism, several potential combinations could be explored in preclinical settings: medscape.com

Combination with Beta-blockers: As standard-of-care for rate control in AF, combining this compound with a beta-blocker could offer synergistic effects on both rhythm and rate control.

Combination with "Upstream" Therapies: Agents like ACE inhibitors or statins, which target cardiac remodeling, could be combined with this compound to address both the electrical and structural aspects of atrial fibrillation. nih.gov

Combination with other Antiarrhythmics: Pairing this compound with a drug that has a more selective mechanism, such as a pure Class Ic agent like flecainide, could be investigated, although this would require careful preclinical evaluation for proarrhythmic risk. nih.gov

Future preclinical studies are needed to evaluate the pharmacodynamic interactions, efficacy, and safety of such combinations.

Future Directions in Structural Modification for Targeted Antiarrhythmic Therapy

This compound is a prime example of successful structural modification, having been engineered from amiodarone to possess a more favorable pharmacokinetic profile. ahajournals.org Future research can continue this trajectory, aiming to further refine the molecule for even greater therapeutic benefit.

One potential avenue is deuteration , the selective replacement of hydrogen atoms with deuterium. This modification has been used to alter the metabolism and pharmacokinetics of other drugs. researchgate.net For instance, a deuterated analogue of dronedarone, another amiodarone derivative, has been characterized to modify its cardiovascular profile. researchgate.net Applying this strategy to this compound could potentially fine-tune its half-life or reduce the formation of certain metabolites.

Another direction involves modifications to enhance its selectivity for atrial versus ventricular ion channels. Achieving atrial-selective action is a major goal in modern antiarrhythmic drug development, as it could reduce the risk of life-threatening ventricular proarrhythmia. nih.gov Further structural changes to this compound could be guided by computational modeling to increase its affinity for ion channel isoforms that are predominantly expressed in the atria. The observation that this compound already possesses enhanced late sodium channel blocking properties suggests that its activity profile can be further modulated. xyra.us

Q & A

What methodological frameworks are recommended for formulating research questions on Budiodarone’s therapeutic efficacy?

Researchers should apply structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to define study parameters and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to evaluate practicality. For example, a PICO-based question could be: "In patients with atrial fibrillation (Population), does this compound (Intervention) reduce arrhythmia recurrence compared to amiodarone (Comparison) over 12 months (Outcome)?" .

Q. How should pharmacokinetic properties of this compound be integrated into preclinical study design?

Phase I trials should prioritize metrics like bioavailability, half-life, and metabolic pathways (e.g., CYP450 interactions). Use liquid chromatography-mass spectrometry (LC-MS) for precise quantification of plasma concentrations. Ensure crossover designs to control for inter-individual variability .

Q. What are the critical parameters for designing a robust animal model to assess this compound’s cardiac safety profile?

Select species with comparable cardiac electrophysiology (e.g., canine or porcine models). Measure QT interval prolongation, ejection fraction, and biomarkers like troponin. Include control groups receiving placebo and active comparators (e.g., dronedarone) to contextualize findings .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s mortality risk in heart failure patients?

Apply stratified randomization to balance subgroups (e.g., NYHA Class III vs. IV). Conduct sensitivity analyses to isolate confounding variables (e.g., renal function). Use Cox proportional hazards models to adjust for baseline risk factors, as demonstrated in dronedarone trials where mortality signals were linked to worsening heart failure .

Q. What statistical approaches are optimal for analyzing time-to-event outcomes in this compound trials?

Employ Kaplan-Meier survival curves with log-rank tests for unadjusted comparisons and Cox regression for multivariable analysis. Report hazard ratios (HR) with 95% confidence intervals (CI), as seen in studies where dronedarone showed HR 2.13 (95% CI: 1.07–4.25) for mortality .

Q. How should researchers design stopping rules for this compound trials in light of safety concerns observed in analogous drugs?

Predefine stopping criteria using Lan-DeMets alpha-spending functions to monitor efficacy/futility. Establish an independent data safety monitoring board (DSMB) to review interim results, as done in the dronedarone trial terminated early due to excess mortality .

Q. What strategies mitigate bias in patient-reported outcome (PRO) data collection for this compound studies?

Use validated questionnaires (e.g., EHRA symptom scale) with standardized wording and Likert-scale responses. Train investigators to avoid leading questions and employ blinding where feasible. For remote data, implement electronic PRO (ePRO) systems with audit trails to ensure integrity .

Q. How can meta-analyses address heterogeneity in this compound’s efficacy across diverse populations?

Apply random-effects models to account for between-study variance. Stratify by covariates like age, comorbidities, or concomitant medications. Use I² statistics to quantify heterogeneity; values >50% warrant subgroup analysis or meta-regression .

Methodological Guidance for Data Contradictions

Q. What principles guide the prioritization of primary vs. secondary endpoints when this compound trial results conflict?

Apply the principal contradiction framework : Identify the endpoint most directly tied to the research hypothesis (e.g., arrhythmia suppression vs. mortality). If mortality emerges as a dominant contradiction, revise the hypothesis to prioritize safety evaluations, even if secondary endpoints show efficacy .

Q. How should researchers operationalize adverse event (AE) reporting to distinguish drug-related effects from comorbidities?

Use WHO-UMC causality assessment criteria to classify AEs as "probable," "possible," or "unlikely." Pair this with adjudication by blinded endpoint committees, as implemented in trials where creatinine elevation in this compound groups required rigorous attribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。